molecular formula C16H23N3O2S2 B2747331 2-((6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid CAS No. 1031797-62-2

2-((6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid

Cat. No. B2747331
CAS RN: 1031797-62-2
M. Wt: 353.5
InChI Key: UOLMHCPXBOGLCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid is a useful research compound. Its molecular formula is C16H23N3O2S2 and its molecular weight is 353.5. The purity is usually 95%.
The exact mass of the compound 2-((6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-((6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis and Activity as Antimicrobial Agents : A series of pyrimidinones and oxazinones, including derivatives related to your compound, were synthesized using citrazinic acid and evaluated for their antimicrobial properties. Many of these compounds exhibited good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Antitumor Agents

  • Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase : Compounds including the specific structure you mentioned have been designed as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). They exhibit promising antitumor activities and have shown efficacy against tumor cells in culture (Gangjee et al., 2009).

Antimicrobial and Anti-Inflammatory Properties

  • Analgesic and Anti-Inflammatory Activities : Some derivatives of thieno[2,3-d]pyrimidin-4-one have been screened and found to have analgesic and anti-inflammatory activities, similar to acetylsalicylic acid (Cannito et al., 1990).

Synthesis of Derivatives

  • Synthesis of Various Derivatives : Research has been conducted on the synthesis of diverse substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines, exploring their physicochemical properties and potential biological activities. The position of the sulfur atom in these compounds significantly influences their properties (Zadorozhny et al., 2010).

Antimicrobial Activity

  • Promising Antimicrobial Activity : A study has shown that some synthesized compounds from this class exhibit promising antimicrobial activity against Staphylococcus aureus (Sirakanyan et al., 2015).

Pharmacological Screening

  • Synthesis for Pharmacological Screening : There has been synthesis of 3-substituted thieno [2, 3-d] pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters for pharmacological screening, showing significant antimicrobial activity (Devani et al., 1976).

properties

IUPAC Name

2-[(6-ethyl-2-propan-2-ylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S2/c1-5-10-8-11-14(17-12(16(20)21)6-7-22-4)18-13(9(2)3)19-15(11)23-10/h8-9,12H,5-7H2,1-4H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLMHCPXBOGLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C(N=C2S1)C(C)C)NC(CCSC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid

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